N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide
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Overview
Description
N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide is a complex organic compound that features a thiazolidine ring, a cyclopentyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the cyclopentyl group and the prop-2-enamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide include:
- (2E)-3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- (2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methanesulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the thiazolidine ring and the cyclopentyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-2-12(15)13-9-10-5-3-6-11(10)14-7-4-8-18(14,16)17/h2,10-11H,1,3-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENMQACHZPFZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC1N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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